5,15-Di-p-tolylporphyrin
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Overview
Description
5,15-Di-p-tolylporphyrin is a synthetic porphyrin compound characterized by the presence of two p-tolyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di-p-tolylporphyrin typically involves the condensation of pyrrole with p-tolualdehyde under acidic conditions. One common method is the Adler method, which uses acetic acid as the solvent and catalyst. The reaction mixture is heated to reflux, and the resulting porphyrin is purified by column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of ionic liquids as solvents. These methods offer advantages like higher yields and shorter reaction times compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
5,15-Di-p-tolylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used.
Reduction: Metal salts such as nickel(II) chloride can be used for metallation.
Substitution: Electrophilic reagents like acyl chlorides are used for meso-substitution.
Major Products
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrins.
Substitution: Meso-substituted porphyrins with various functional groups.
Scientific Research Applications
5,15-Di-p-tolylporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties
Mechanism of Action
The mechanism of action of 5,15-Di-p-tolylporphyrin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells. The compound’s ability to generate ROS is attributed to its unique electronic structure, which allows for efficient energy transfer upon light absorption .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetra-p-tolylporphyrin: Similar structure but with four p-tolyl groups.
Phosphorus-centered porphyrins: Contain a phosphorus atom at the core, offering distinct photochemical properties.
Zinc bis-porphyrin: Contains zinc ions and is used in molecular tweezers.
Uniqueness
5,15-Di-p-tolylporphyrin is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the development of sensors and catalysts .
Properties
Molecular Formula |
C34H26N4 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3 |
InChI Key |
MTFSTODEQAFUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3 |
Origin of Product |
United States |
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